molecular formula C12H12N4O3S B12691264 2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- CAS No. 172469-83-9

2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro-

Cat. No.: B12691264
CAS No.: 172469-83-9
M. Wt: 292.32 g/mol
InChI Key: NXPHZRHQXWLIQE-UHFFFAOYSA-N
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Description

2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- is a complex organic compound characterized by its unique structure, which includes a pyridinone ring substituted with a dimethylpyrimidinylthio group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- typically involves multiple steps, starting with the preparation of the pyridinone core. This can be achieved through the condensation of appropriate precursors under controlled conditions. The introduction of the 4,6-dimethyl-2-pyrimidinylthio group is often accomplished using a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated pyrimidine derivative. The nitro group is usually introduced via nitration, using reagents such as nitric acid or a nitrating mixture.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as tin(II) chloride or catalytic hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinylthio group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Tin(II) chloride, catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amino derivatives.

    Substitution: Substituted pyridinone derivatives.

Scientific Research Applications

2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-Dimethyl-2-pyrimidinyl)amino]ethanol
  • 5-Substituted 2-amino-4,6-dihydroxypyrimidines
  • 2-amino-4,6-dichloropyrimidines

Uniqueness

2(1H)-Pyridinone, 4-((4,6-dimethyl-2-pyrimidinyl)thio)-5-methyl-3-nitro- is unique due to its specific combination

Properties

CAS No.

172469-83-9

Molecular Formula

C12H12N4O3S

Molecular Weight

292.32 g/mol

IUPAC Name

4-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-methyl-3-nitro-1H-pyridin-2-one

InChI

InChI=1S/C12H12N4O3S/c1-6-5-13-11(17)9(16(18)19)10(6)20-12-14-7(2)4-8(3)15-12/h4-5H,1-3H3,(H,13,17)

InChI Key

NXPHZRHQXWLIQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC2=C(C(=O)NC=C2C)[N+](=O)[O-])C

Origin of Product

United States

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